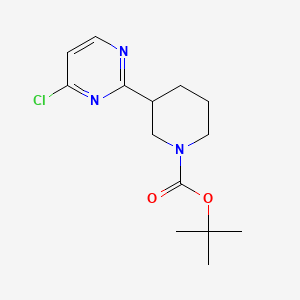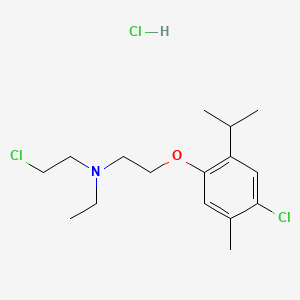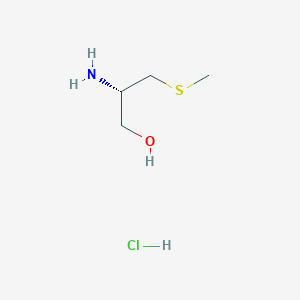
(S)-2-Amino-3-(methylthio)propan-1-OL hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is a chiral amino alcohol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-3-(methylthio)propanoic acid.
Reduction: The carboxylic acid group is reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The resulting amino alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce the precursor.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Various reduced derivatives.
Substitution Products: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways by acting as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-3-(methylthio)propan-1-OL hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(methylthio)propanoic acid: The precursor used in the synthesis.
3-(Methylthio)propan-1-OL: A related compound with a similar structure but lacking the amino group.
Uniqueness
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is unique due to its chiral nature and the presence of both amino and alcohol functional groups, making it a versatile intermediate in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C4H12ClNOS |
|---|---|
Poids moléculaire |
157.66 g/mol |
Nom IUPAC |
(2S)-2-amino-3-methylsulfanylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Clé InChI |
FEAJTAUYKAJSDO-WCCKRBBISA-N |
SMILES isomérique |
CSC[C@H](CO)N.Cl |
SMILES canonique |
CSCC(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
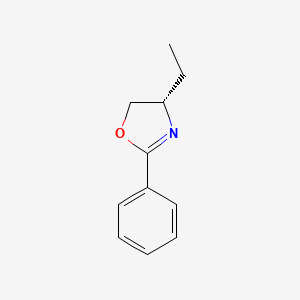

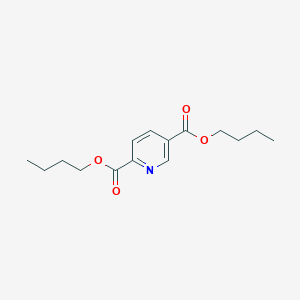
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
